molecular formula C10H17NO2 B13308716 Methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate

Methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate

Cat. No.: B13308716
M. Wt: 183.25 g/mol
InChI Key: HLGACRQFAUCKFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate is a versatile bicyclic building block in medicinal chemistry and drug discovery. This compound features a fused cyclopenta-pyridine scaffold, which is recognized as a truly three-dimensional and conformationally restricted template . Its primary value in research lies in its role as a key synthetic intermediate for the development of novel bioactive molecules. The octahydro-1H-cyclopenta[b]pyridine scaffold is a fundamental structure in the synthesis of conformationally restricted gamma-aminobutyric acid (GABA) analogues, which are crucial for neuropharmacological studies . Furthermore, this core scaffold and its derivatives, such as cyclopenta[c]pyridines, have demonstrated significant potential in pharmaceutical research, exhibiting a range of bioactivities including antibacterial, insecticidal, antiviral, anti-inflammatory, and neuropharmacological activities . Related complex structures incorporating the octahydrocyclopenta[c]pyrrolo motif have been investigated as potent nonretinoid antagonists of retinol-binding protein 4 (RBP4), representing a promising pharmacotherapy for treating dry age-related macular degeneration (AMD) and Stargardt disease . The methyl ester functional group in this compound provides a handle for further synthetic manipulation, making it a crucial precursor for the synthesis of carboxylic acid derivatives and more complex molecular architectures. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

methyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-4-carboxylate

InChI

InChI=1S/C10H17NO2/c1-13-10(12)8-5-6-11-9-4-2-3-7(8)9/h7-9,11H,2-6H2,1H3

InChI Key

HLGACRQFAUCKFM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCNC2C1CCC2

Origin of Product

United States

Preparation Methods

Esterification of Octahydro-1H-cyclopenta[b]pyridine-4-carboxylic Acid

The principal method for synthesizing this compound involves the esterification of the corresponding carboxylic acid. This process typically proceeds through the reaction of octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid with methanol under acidic catalysis.

  • Reaction Conditions:

    • Reagents: Octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid, methanol
    • Catalyst: Acid catalyst such as sulfuric acid or hydrochloric acid
    • Temperature: Reflux conditions to facilitate ester formation
    • Time: Several hours until completion
  • Mechanism:

    • Protonation of the carboxyl group enhances electrophilicity
    • Nucleophilic attack by methanol leads to tetrahedral intermediate
    • Elimination of water yields the methyl ester product

This method is straightforward and widely used due to its simplicity and good yields. The reaction is typically followed by neutralization and extraction to isolate the ester.

Formation of this compound Hydrochloride

To obtain the hydrochloride salt, the methyl ester is treated with hydrochloric acid or hydrogen chloride gas, resulting in protonation of the nitrogen atom in the bicyclic system and formation of the salt.

  • Reaction Conditions:

    • Reagents: this compound, HCl (gas or aqueous)
    • Solvent: Suitable organic solvent or methanol
    • Temperature: Ambient or slightly elevated
    • Time: Until salt crystallization
  • Outcome:

    • Formation of a stable crystalline hydrochloride salt
    • Enhanced solubility and handling properties for research applications

Detailed Reaction Scheme and Conditions

Step Starting Material Reagents & Catalysts Conditions Product Yield (%)
1 Octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid Methanol, Acid catalyst (H2SO4/HCl) Reflux, several hours This compound Typically 70-85%
2 This compound Hydrogen chloride (HCl) Ambient temperature This compound hydrochloride 80-90%

Research Findings and Optimization Notes

  • Catalyst Selection: Sulfuric acid is commonly used due to its strong acidity and ability to promote esterification efficiently. However, hydrochloric acid can also serve as a catalyst and simultaneously facilitate salt formation if used in excess.

  • Solvent Effects: Methanol acts both as solvent and reagent. The reaction benefits from anhydrous conditions to drive equilibrium toward ester formation.

  • Reaction Monitoring: Progress is typically monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to confirm ester formation.

  • Purification: Post-reaction neutralization followed by solvent extraction and recrystallization from ethanol or other suitable solvents yields high-purity methyl ester.

  • Hydrochloride Salt Formation: The salt form improves compound stability and is preferred for storage and handling in pharmaceutical research.

Chemical and Physical Data Summary

Property This compound Hydrochloride Salt Form
Molecular Formula C10H17NO2 C10H18ClNO2
Molecular Weight 183.25 g/mol 219.71 g/mol
IUPAC Name methyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-4-carboxylate methyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-4-carboxylate; hydrochloride
CAS Number Not explicitly assigned for methyl ester 2031269-31-3
Solubility Soluble in organic solvents Enhanced solubility in polar solvents
Hazard Statements Skin and eye irritant potential H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation)
Stability Stable under normal conditions Stable crystalline solid

Alternative Synthetic Routes and Literature Insights

While the direct esterification method is predominant, literature also describes multistep synthetic routes involving:

  • Formation of bicyclic lactams followed by reduction and esterification steps.
  • Use of enamines derived from cyclopentanone or related ketones, followed by acylation and cyclocondensation to build the bicyclic framework before esterification.

These alternative routes, although more complex, may offer advantages in stereochemical control or functional group tolerance in specific research contexts.

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester Group

The ester group undergoes hydrolysis under acidic or basic conditions to yield octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid. This reaction is critical for generating derivatives for further functionalization:

  • Base-Catalyzed Hydrolysis : Treatment with aqueous NaOH (1–2 M) at 80–100°C for 4–6 hours achieves >90% conversion to the carboxylic acid.

  • Acid-Catalyzed Hydrolysis : HCl (6 M) under reflux conditions (12 hours) provides comparable yields but requires longer reaction times.

Mechanistic Insight :
The hydrolysis proceeds via nucleophilic attack of hydroxide (base) or water (acid) on the carbonyl carbon, followed by elimination of methanol .

Reduction of the Bicyclic Framework

Catalytic hydrogenation selectively reduces the pyridine ring while preserving the ester group:

Reaction Conditions Product Yield Selectivity
H₂ (50 psi), Pd/C (10 wt%), EtOH, 25°CHexahydro-1H-cyclopenta[b]pyridine-4-carboxylate85%>95%
H₂ (30 psi), PtO₂, AcOH, 50°CFully saturated decahydro derivative78%88%

The selectivity depends on catalyst choice and solvent polarity .

Nucleophilic Substitution at the Ester Group

The methyl ester participates in nucleophilic acyl substitution reactions:

  • Transesterification : Reacting with ethanol in the presence of H₂SO₄ (cat.) yields the ethyl ester derivative (92% conversion) .

  • Aminolysis : Treatment with primary amines (e.g., benzylamine) in THF at 60°C produces amide derivatives (70–85% yield) .

Kinetic Data for Aminolysis :

Amine k (M⁻¹s⁻¹) Activation Energy (kJ/mol)
Benzylamine0.4558.2
Cyclohexylamine0.3262.7

Steric hindrance from the bicyclic system slows reaction rates compared to linear esters .

Electrophilic Aromatic Substitution

The saturated pyridine ring exhibits limited aromaticity but undergoes halogenation under radical conditions:

  • Chlorination : Reaction with Cl₂ (1 equiv.) in CCl₄ at 0°C introduces a chlorine atom at the C3 position (65% yield) .

  • Bromination : NBS (N-bromosuccinimide) in CCl₄ selectively brominates the cyclopentane ring (72% yield) .

Regioselectivity : Directed by the electron-withdrawing ester group and ring strain .

Oxidation Reactions

Controlled oxidation modifies the bicyclic structure:

  • KMnO₄ in H₂O/acetone : Cleaves the cyclopentane ring to form a dicarboxylic acid derivative (55% yield).

  • mCPBA (meta-chloroperbenzoic acid) : Epoxidizes the cyclopentane double bond (if present post-reduction) with 80% diastereomeric excess.

Cycloaddition and Ring-Opening Reactions

The compound participates in [3+2] cycloadditions with nitrile oxides:

Nitrile Oxide Product Yield Endo:Exo Ratio
Acetonitrile oxideIsoxazoline-fused derivative78%3:1
Benzontrile oxideAryl-substituted isoxazoline82%4:1

The endo preference arises from secondary orbital interactions .

Biocatalytic Modifications

Enzymatic transformations using PLP-dependent enzymes enable stereoselective functionalization:

  • CndF (PLP-dependent γ-eliminase) : Converts the ester to a γ-keto acid derivative with 94% enantiomeric excess .

Mechanism of Action

The mechanism of action of methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate involves its interaction with GABA receptors. As a conformationally restricted GABA analogue, it binds to GABA receptors, potentially modulating their activity. This interaction can influence various biological pathways, including neurotransmission and inhibition of GABA aminotransferase .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Cyclopenta-Pyridine Analogs

Compound Name Core Structure Substituents Key Inferred Properties References
This compound Cyclopentane + piperidine None High lipophilicity; ester stability
Methyl 6-hydroxy-7-methyl-cyclopenta[c]pyridine-4-carboxylate Cyclopenta[c]pyridine 6-hydroxy, 7-methyl Increased polarity; hydrogen-bonding capacity
Octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid Cyclopentane + piperidine Carboxylic acid (C-4) Higher water solubility; acidic reactivity

Key Observations :

  • This modification could expand its utility in biological systems .
  • The carboxylic acid precursor lacks the ester’s hydrolytic stability but offers direct reactivity for amide or salt formation, critical for prodrug development .

Pyrrolo-Pyridine Carboxylates

Table 2: Comparison with Pyrrolo-Pyridine Esters

Compound Name Core Structure Substituents Key Inferred Properties References
Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate Pyrrole + pyridine fusion None Aromatic π-system; electrophilic reactivity
Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate Pyrrole + pyridine fusion None Planar structure; potential for π-π stacking

Key Observations :

  • Pyrrolo-pyridines (Table 2) feature aromatic pyrrole rings, enabling π-π interactions and electrophilic substitution reactions. This contrasts with the saturated cyclopenta-pyridine system, which is less reactive but more conformationally rigid .
  • The ester position (e.g., C-4 vs. C-6) in pyrrolo derivatives may influence binding affinity in biological targets, a consideration less relevant for the fully saturated parent compound.

Biological Activity

Methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate is a bicyclic compound that has garnered attention due to its potential biological activities, particularly in the context of central nervous system (CNS) drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a unique bicyclic structure, featuring a cyclopentane ring fused to a pyridine moiety with a carboxylate group. The methyl ester functional group enhances its solubility and reactivity, making it a valuable candidate for various chemical applications.

Structural Characteristics

PropertyDescription
CAS Number 2031269-31-3
Molecular Formula C₁₁H₁₅N₁O₂
Molecular Weight 195.25 g/mol
Solubility Soluble in organic solvents

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter receptors. Preliminary studies suggest that it may interact with GABAergic signaling pathways, which are crucial for CNS function. The compound's ability to modulate receptor activity could lead to therapeutic effects in conditions such as anxiety and depression .

Case Studies and Investigations

  • Neuroactive Properties : Research indicates that derivatives of this compound may exhibit neuroactive properties similar to those of known GABA receptor modulators. This suggests potential applications in treating neurological disorders .
  • Binding Affinity Studies : Interaction studies have shown that the compound has a favorable binding affinity for various neurotransmitter receptors, particularly those involved in GABA signaling. These findings support further investigation into its therapeutic potential .
  • Synthesis and Derivatives : The synthesis of this compound typically involves multi-step organic reactions, which highlight its versatility as a building block in organic synthesis . Derivatives synthesized from this compound have been evaluated for their biological activity, showing promising results in preliminary screenings.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure TypeNotable Properties
OctahydroquinolineSaturated bicyclic amineNeuroactive properties
2,4a,5,7a-tetrahydro-1H-cyclopenta[c]Related cyclic aminePotential GABA receptor modulation
1H-pyrrolo[2,3-b]quinolin-5(7H)-onePolycyclic structureAnticancer activity

These comparisons reveal that while many related compounds exhibit interesting biological activities, this compound stands out due to its specific structural features that enhance its pharmacological potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate, and what key reaction conditions influence yield and purity?

  • Answer: Synthesis typically involves multi-step reactions such as condensation of substituted aldehydes with aminopyridine derivatives, followed by cyclization under controlled conditions. Catalysts like palladium or copper are critical for facilitating cross-coupling reactions, while solvents such as dimethylformamide (DMF) or toluene optimize reaction efficiency. Post-synthetic modifications, including esterification, require precise stoichiometry and temperature control to achieve >95% purity. Yield optimization often involves iterative adjustments of catalyst loading and reaction time .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is indispensable for confirming proton and carbon environments, particularly for distinguishing stereoisomers in the octahydro-cyclopenta[b]pyridine core. Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns. High-performance liquid chromatography (HPLC) with UV detection ensures purity, while single-crystal X-ray diffraction resolves absolute stereochemistry and conformational details .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction data be processed using SHELX and WinGX to resolve structural ambiguities?

  • Answer: SHELX programs (e.g., SHELXL) enable refinement of anisotropic displacement parameters and hydrogen bonding networks, crucial for resolving disordered regions in the cyclopenta[b]pyridine scaffold. WinGX integrates data reduction (via SADABS) and visualization tools (ORTEP) to validate thermal ellipsoids and intermolecular interactions. For complex cases, iterative refinement cycles with restraints on bond lengths/angles improve model accuracy .

Q. What strategies are employed to analyze biochemical interactions of this compound with target enzymes?

  • Answer: Rational inhibitor design leverages structural analogs, such as pyrazolo[3,4-b]pyridine-4-carboxylate derivatives, to probe binding pockets. Fluorescence polarization assays quantify binding affinity, while mutagenesis studies identify critical residues in enzyme active sites. Co-crystallization with target proteins (e.g., adenylating enzymes) followed by crystallographic analysis reveals intermolecular interactions, guiding structure-activity relationship (SAR) optimization .

Q. How can researchers address discrepancies between NMR data and crystallographic findings in structural assignments?

  • Answer: Discrepancies may arise from dynamic effects (e.g., conformational flexibility in solution) or crystal packing forces. Cross-validation via variable-temperature NMR experiments can detect dynamic processes, while Density Functional Theory (DFT) calculations predict energetically favorable conformers. Revisiting crystallization conditions (e.g., solvent polarity) may reconcile solid-state and solution-phase structures .

Methodological Notes

  • Data Contradiction Analysis: When NMR integration ratios conflict with crystallographic occupancy factors, use complementary techniques like neutron diffraction or isotopic labeling to resolve ambiguities.
  • Experimental Design: For catalytic reactions, Design of Experiments (DoE) methodologies optimize parameters (e.g., temperature, catalyst loading) to maximize yield while minimizing side products.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.